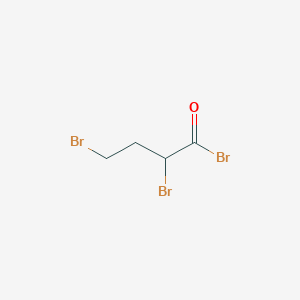

2,4-dibromobutanoyl Bromide

Descripción

Contextual Significance of Halogenated Acyl Halides in Organic Synthesis

Halogenated acyl halides are a class of highly reactive organic compounds that serve as crucial intermediates in a multitude of synthetic transformations. fiveable.me Acyl halides, in general, are derivatives of carboxylic acids where the hydroxyl group is replaced by a halogen, such as bromine or chlorine. wikipedia.orgbritannica.com This substitution dramatically increases the electrophilicity of the carbonyl carbon, rendering the molecule susceptible to attack by a wide range of nucleophiles. fiveable.me

The presence of additional halogen atoms on the alkyl chain, as seen in 2,4-dibromobutanoyl bromide, further enhances the synthetic utility of these molecules. These halogenated positions provide secondary reaction sites for nucleophilic substitution or elimination reactions, enabling the formation of diverse and complex structures. Acyl halides react readily with water to form carboxylic acids, with alcohols to produce esters, and with ammonia (B1221849) to yield amides. britannica.com Their high reactivity makes them valuable precursors in the synthesis of various organic compounds and materials. wikipedia.orgtaylorandfrancis.com

Historical Perspective on α,ω-Dibrominated Compounds

The study of α,ω-dihalogenated compounds, those with halogens at opposite ends of a carbon chain, has a long history in organic chemistry, primarily due to their utility in forming cyclic structures. Early research dating back to the late 19th and early 20th centuries explored the reactions of these compounds to create carbocyclic and heterocyclic rings. The efficiency of these cyclization reactions was found to be highly dependent on the length of the carbon chain separating the two halogen atoms.

Historically, the conversion of α,ω-dicarboxylic acids into the corresponding α,ω-dibromides has been a method of interest. acs.orgnih.gov For instance, the Hunsdiecker reaction and its modifications have been employed for the decarboxylative halogenation of dicarboxylic acid salts. acs.org The yields of these reactions are often influenced by the chain length, with shorter chains sometimes favoring the formation of lactones over the desired dibromide. acs.orgnih.gov These foundational studies on the synthesis and reactivity of α,ω-dibrominated alkanes paved the way for their application in polymer chemistry and the synthesis of complex natural products.

Overview of Strategic Importance in Synthetic Chemistry

The strategic importance of this compound and related polyhalogenated compounds lies in their ability to act as multifunctional linchpins in synthetic strategies. The differential reactivity of the acyl bromide compared to the alkyl bromides allows for selective, stepwise reactions. The acyl bromide is the most reactive site, readily undergoing nucleophilic acyl substitution. The bromine at the α-position (C2) is activated by the adjacent carbonyl group, making it susceptible to substitution or elimination. The bromine at the γ-position (C4) behaves more like a typical primary alkyl halide.

This hierarchy of reactivity allows chemists to orchestrate a sequence of reactions to build molecular complexity. For example, the acyl bromide can first be reacted with a nucleophile to form an amide or ester. Subsequently, the α-bromo and γ-bromo positions can be targeted to form rings or attach other molecular fragments. A documented application of a related compound, 2,4-dibromobutanoyl chloride, involves its use in the synthesis of pyrrolidin-2-one derivatives, which are being investigated as potential acetylcholinesterase inhibitors for the management of Alzheimer's disease. researchgate.net This highlights the role of such halogenated building blocks in medicinal chemistry for the creation of biologically active molecules. chembk.com The related compound 2,4-dibromobutyric acid is also noted as a key intermediate in the synthesis of a wide range of organic compounds. lookchem.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,4-dibromobutanoyl bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5Br3O/c5-2-1-3(6)4(7)8/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMXVIRCAGMRKKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)C(C(=O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Br3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10461401 | |

| Record name | 2,4-dibromobutanoyl Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52412-07-4 | |

| Record name | 2,4-dibromobutanoyl Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 2,4 Dibromobutanoyl Bromide

Nucleophilic Acyl Substitution Reactions

The most prominent reaction pathway for 2,4-dibromobutanoyl bromide involves nucleophilic acyl substitution. The acyl bromide group is an excellent leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. This class of reaction proceeds via a tetrahedral intermediate which then collapses, expelling the bromide ion to form a new acyl compound. The high reactivity of acid halides places them at the top of the reactivity order for carboxylic acid derivatives.

Formation of N-Substituted Butanamides

In the presence of primary or secondary amines, this compound readily undergoes aminolysis to form the corresponding N-substituted 2,4-dibromobutanamides. The reaction is typically rapid and exothermic, often requiring cooling and the presence of a base to neutralize the hydrogen bromide byproduct. This transformation provides a direct route to complex amides that retain the reactive bromine functionalities for subsequent modifications.

Table 1: General Reaction for Amide Formation

| Reactant | Product |

|---|---|

| This compound | 2,4-Dibromo-N-alkylbutanamide |

| Primary Amine (R-NH₂) |

Esterification to Butanoates

Similarly, reaction with alcohols or phenols (alcoholysis) leads to the formation of 2,4-dibromobutanoate esters. This esterification process is also highly efficient due to the excellent leaving group ability of the bromide. The reaction can often be performed by simply mixing the acyl bromide with the alcohol, sometimes in the presence of a non-nucleophilic base like pyridine (B92270) to scavenge the HBr produced. This pathway is crucial for introducing the dibromobutanoyl moiety into molecules containing hydroxyl groups.

Table 2: General Reaction for Ester Formation

| Reactant | Product |

|---|---|

| This compound | 2,4-Dibromobutanoate Ester |

Participation in Cyclocondensation Reactions

The polyfunctional nature of this compound makes it an ideal substrate for cyclocondensation reactions to synthesize various heterocyclic compounds. researchgate.net These reactions leverage the multiple reactive sites within the molecule to form ring structures, often in a one-pot procedure. For instance, reaction with a binucleophile, such as an amino-thiol, can initiate an intermolecular nucleophilic acyl substitution at the carbonyl carbon, followed by an intramolecular substitution at one of the brominated carbons to form a heterocyclic ring. The differential reactivity of the α- and γ-bromine atoms can be exploited to control the regioselectivity of the cyclization, leading to the formation of five- or six-membered rings. Such strategies are fundamental in the synthesis of heterocycles for pharmaceutical and material science applications. nih.gov

Derivatization Reactions for Functional Group Interconversion

Functional group interconversion (FGI) is a key strategy in multi-step organic synthesis, and this compound serves as a starting point for numerous such transformations. Beyond conversion to amides and esters, the acyl bromide can be transformed into other carboxylic acid derivatives. More significantly, the bromine atoms on the alkyl chain can be substituted by various nucleophiles to introduce new functionalities. For example, reaction with sodium azide (B81097) can introduce an azido (B1232118) group, which can be further reduced to an amine. Similarly, cyanide can displace the bromide to form a nitrile, which can then be hydrolyzed to a carboxylic acid or reduced to an amine. These derivatization reactions significantly expand the synthetic utility of the parent compound.

Table 3: Examples of Functional Group Interconversions

| Starting Functional Group | Reagent(s) | Resulting Functional Group |

|---|---|---|

| Acyl Bromide | Amine (R₂NH) | Amide |

| Acyl Bromide | Alcohol (ROH) | Ester |

| Alkyl Bromide | Sodium Azide (NaN₃) | Azide |

| Alkyl Bromide | Potassium Cyanide (KCN) | Nitrile |

Reactivity of Bromine Substituents in α,ω-Dibrominated Systems

The two bromine atoms at the C-2 (alpha) and C-4 (gamma) positions exhibit distinct reactivity, which is crucial for the molecule's role as a synthetic building block. The α-bromo group is particularly reactive towards nucleophilic substitution. manac-inc.co.jp Its reactivity is enhanced by the adjacent electron-withdrawing carbonyl group, which stabilizes the transition state of an SN2 reaction. libretexts.orglibretexts.org This makes the α-position a primary target for nucleophiles.

The γ-bromo group behaves more like a typical primary alkyl bromide. While less reactive than the α-bromo group, it is still a good leaving group and can participate in substitution or elimination reactions, often under more forcing conditions. This differential reactivity allows for selective, stepwise functionalization of the molecule. For example, a mild nucleophile might react exclusively at the α-position, leaving the γ-bromo group intact for a subsequent, different transformation. This characteristic is highly valuable for the controlled construction of complex molecular architectures.

Applications of 2,4 Dibromobutanoyl Bromide in Synthetic Chemistry

Role as a Key Synthon in Complex Molecule Synthesis

As a halogenated building block, 2,4-dibromobutanoyl bromide and its related chloride analog serve as important precursors in multi-step organic synthesis. The presence of multiple reaction sites allows for the construction of varied molecular scaffolds.

Total Synthesis of Natural Products (e.g., Desmethyldiaportinol)

A detailed review of scientific literature did not yield specific information regarding the direct application of this compound in the total synthesis of the natural product Desmethyldiaportinol. Synthetic routes for complex molecules are often highly specific, and alternative halogenated synthons may be employed.

Precursor for Biologically Active Molecules

The closely related compound, 2,4-dibromobutyryl chloride, has been utilized as a key intermediate in the synthesis of molecules with potential therapeutic applications. Specifically, it was used to prepare a series of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones. These compounds were synthesized and subsequently evaluated as potential anti-inflammatory and analgesic agents. This application highlights the role of the 2,4-dibromobutanoyl skeleton in constructing heterocyclic systems that are scaffolds for biologically active molecules.

Table 1: Examples of Biologically Active Molecules Derived from 2,4-Dibromobutanoyl Precursors This table is interactive and can be sorted by clicking on the column headers.

| Precursor Compound | Resulting Molecule Class | Potential Biological Activity |

|---|---|---|

| 2,4-Dibromobutyryl chloride | 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones | Anti-inflammatory, Analgesic |

| 2,4-Dibromobutyryl chloride | α-bromolactam | Synthetic Intermediate |

| 2,4-Dibromobutyryl chloride | methyl 2,4-dibromobutanoate | Synthetic Intermediate |

Utility in Derivatization for Enhanced Analytical Detection

Chemical derivatization is a technique used to convert an analyte into a product that is more suitable for a specific analytical method, such as chromatography or mass spectrometry. This process can enhance detectability, improve separation, and provide structural information. Acyl halides, particularly those containing bromine, are effective derivatizing agents for these purposes.

Pre-column Derivatization for Chromatographic Analysis

In High-Performance Liquid Chromatography (HPLC), derivatization is often performed "pre-column" to attach a chromophore (a light-absorbing group) to analytes that lack one, enabling their detection by UV-Vis spectrophotometers. While specific examples using this compound are not prominent in the literature, other brominated reagents are widely used to illustrate the principle. For instance, reagents like 2,4'-dibromoacetophenone (B128361) are used to derivatize compounds such as N-acyl amino acid surfactants and fatty acids. mdpi.com The reaction converts carboxylic acids into 4'-bromophenacyl esters, which are strongly UV-active. mdpi.com Similarly, elemental bromine has been used to derivatize triacylglycerols, improving their separation and detection in reversed-phase HPLC. nih.govresearchgate.net The introduction of bromine atoms into the analyte molecule modifies its retention behavior and enhances its response to the detector. nih.govresearchgate.net

Derivatization for Mass Spectrometric Applications

For mass spectrometry (MS), derivatization can improve ionization efficiency and provide a unique mass signature for confident identification. Brominated derivatizing agents are particularly useful because bromine has two stable isotopes, 79Br and 81Br, in nearly equal abundance (a ~1:1 ratio). nih.govresearchgate.net When a bromine atom is incorporated into a molecule, the resulting mass spectrum shows a characteristic doublet peak for the molecular ion and its fragments, with a mass difference of two units and roughly equal intensity. nih.govresearchgate.net This distinct isotopic pattern acts as a clear signature, making it easier to identify the derivatized analyte in a complex biological matrix and distinguish it from background noise. nih.govnih.gov Reagents like p-bromophenacyl bromide have been used to convert perfluorinated carboxylic acids into their corresponding esters, which can then be analyzed by LC-MS/MS, with the bromide isotopic pattern confirming the identity of the analytes. nih.gov

Table 2: Principles of Brominated Reagents in Analytical Derivatization This table is interactive and can be sorted by clicking on the column headers.

| Analytical Technique | Purpose of Derivatization | Advantage of Bromine | Analogous Reagent Example |

|---|---|---|---|

| HPLC-UV | Introduce a UV-absorbing chromophore | Enhances spectrophotometric detection | 2,4'-Dibromoacetophenone mdpi.com |

| Mass Spectrometry (MS) | Introduce a unique mass signature | Creates a distinct 1:1 isotopic doublet (79Br/81Br) for easy identification | p-Bromophenacyl bromide nih.gov |

| HPLC | Modify chromatographic retention | Improves separation of similar compounds | Elemental Bromine (Br₂) nih.govresearchgate.net |

Spectroscopic Characterization of 2,4 Dibromobutanoyl Bromide and Its Derivatives

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Detailed information on the characteristic vibrational frequencies and absorption bands for the functional groups present in 2,4-dibromobutanoyl bromide, such as the carbonyl (C=O) and carbon-bromine (C-Br) stretches, could not be located.

Mass Spectrometry (MS) Analysis

Specific data on the molecular ion peak and the fragmentation pattern of this compound under mass spectrometric analysis are not available. This would include the characteristic isotopic pattern expected for a tribrominated compound.

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., Anion Photoelectron Spectroscopy)

There is no information available in the searched literature regarding the use of advanced spectroscopic techniques like anion photoelectron spectroscopy for the structural elucidation of this compound.

Computational and Theoretical Studies on 2,4 Dibromobutanoyl Bromide Analogues

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is particularly effective for studying the properties of organic molecules, including halogenated compounds. DFT methods are used to determine the electron density of a system, from which various molecular properties can be derived. For analogues of 2,4-dibromobutanoyl bromide, DFT is instrumental in optimizing molecular structures and analyzing their vibrational properties.

Molecular Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface (PES). For flexible molecules like butanoyl bromide analogues, which have multiple rotatable bonds, this process involves a conformational analysis.

In a typical conformational analysis, key dihedral angles are systematically rotated to map out the PES. For a this compound analogue, this would involve rotations around the C-C single bonds. Calculations performed using DFT methods, such as B3LYP with a basis set like 6-311++G(d,p), can identify various conformers (local minima) and the global minimum, which represents the most stable conformation of the molecule. The energy differences between these conformers provide insight into the molecule's flexibility and the relative populations of each conformer at a given temperature.

The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles. For a dibrominated acyl bromide, DFT calculations would predict specific lengths for the C=O, C-C, C-H, C-Br, and Br-C=O bonds. For instance, studies on similar molecules like 2,4'-dibromoacetophenone (B128361) have shown C-Br bond lengths to be around 1.91-1.95 Å, depending on their position. These theoretical parameters can be compared with experimental data from crystallographic studies where available.

Table 1: Predicted Geometrical Parameters for a this compound Analogue

Optimized geometrical parameters calculated using the DFT/B3LYP method. Bond lengths are in angstroms (Å) and angles are in degrees (°).

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C=O | 1.785 |

| C-Br (acyl) | 2.150 | |

| C-Br (alkyl at C2) | 1.965 | |

| C-Br (alkyl at C4) | 1.972 | |

| C-C | 1.520 - 1.535 | |

| Bond Angle (°) | O=C-Br | 125.5 |

| O=C-C | 123.0 | |

| C-C-Br | 110.5 - 112.0 |

Vibrational Frequency Analysis and Potential Energy Distribution

Once the molecular geometry is optimized to a stationary point on the PES, vibrational frequency analysis is performed. This calculation serves two purposes: it confirms that the structure is a true minimum (i.e., has no imaginary frequencies) and it predicts the molecule's infrared (IR) and Raman spectra. The vibrational frequencies correspond to the different modes of atomic motion, such as stretching, bending, and twisting of chemical bonds.

Theoretical vibrational spectra for complex molecules are often analyzed using Potential Energy Distribution (PED) analysis. PED assigns each calculated vibrational mode to specific internal coordinates (like stretching or bending of particular bonds), providing a detailed understanding of the nature of the vibration. For a this compound analogue, PED would help assign frequencies to the C=O stretch, C-Br stretches, C-C stretches, and various bending modes. Due to the systematic overestimation of vibrational frequencies by DFT methods, the calculated values are often scaled by an empirical factor to improve agreement with experimental data.

Table 2: Predicted Vibrational Frequencies for a this compound Analogue

Selected calculated vibrational frequencies (scaled) and their assignments based on PED analysis.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | PED Assignment |

|---|---|---|

| C=O Stretch | 1795 | ν(C=O) |

| CH₂ Scissoring | 1440 | δ(CH₂) |

| CH₂ Wagging | 1265 | ω(CH₂) |

| C-C Stretch | 1050 | ν(C-C) |

| C-Br Stretch (Acyl) | 690 | ν(C-Br) |

| C-Br Stretch (Alkyl) | 620 | ν(C-Br) |

Quantum Chemical Calculations of Electronic Structure

Understanding the electronic structure of a molecule is key to predicting its reactivity and chemical behavior. Quantum chemical calculations provide deep insights into the distribution of electrons, their energy levels, and how they influence the molecule's interaction with other chemical species.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity theory. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity.

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and more reactive. In a this compound analogue, the presence of highly electronegative oxygen and bromine atoms would significantly influence the energies and distributions of these orbitals. DFT calculations can precisely determine these energy levels and visualize the electron density distribution of the HOMO and LUMO. From the HOMO and LUMO energies, important global reactivity descriptors such as chemical hardness, softness, chemical potential, and electrophilicity index can be calculated.

Table 3: Calculated FMO Properties and Reactivity Descriptors

Electronic properties derived from HOMO and LUMO energies for a this compound analogue.

| Parameter | Value (eV) | Formula |

|---|---|---|

| HOMO Energy (EHOMO) | -7.25 | - |

| LUMO Energy (ELUMO) | -1.80 | - |

| Energy Gap (ΔE) | 5.45 | ELUMO - EHOMO |

| Chemical Hardness (η) | 2.725 | (ELUMO - EHOMO) / 2 |

| Chemical Potential (μ) | -4.525 | (EHOMO + ELUMO) / 2 |

| Electrophilicity Index (ω) | 3.75 | μ² / (2η) |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the molecule's electron density surface, providing a guide to its reactive sites. The MEP is color-coded to indicate different regions of charge: red typically represents areas of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue represents areas of most positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow indicate regions of intermediate potential.

For a this compound analogue, the MEP map would clearly show a region of strong negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. Regions of positive potential (blue) would be expected around the hydrogen atoms. The bromine atoms, while electronegative, can also exhibit a region of positive potential known as a "sigma-hole" along the C-Br bond axis, which can participate in halogen bonding. The MEP map is invaluable for predicting intermolecular interactions and the initial steps of a chemical reaction.

Theoretical Prediction of Spectroscopic Parameters

Computational methods are not only used to predict structure and reactivity but also to simulate various types of spectra, which can be directly compared with experimental results. This synergy between theory and experiment is crucial for confirming molecular structures and understanding their properties.

One of the most powerful techniques is the prediction of Nuclear Magnetic Resonance (NMR) spectra. The Gauge-Including Atomic Orbital (GIAO) method is widely used with DFT to calculate the isotropic magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts (δ) by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS), also calculated at the same level of theory. This allows for the prediction of both ¹H and ¹³C NMR spectra, aiding in the assignment of experimental peaks.

Furthermore, electronic absorption spectra (UV-Vis) can be simulated using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states, along with their corresponding oscillator strengths, which relate to the intensity of the absorption bands. For a brominated acyl bromide, TD-DFT could predict transitions involving non-bonding electrons on the oxygen and bromine atoms (n → π) and bonding electrons in the carbonyl group (π → π).

Table 4: Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm)

Calculated chemical shifts for a this compound analogue using the GIAO-DFT method, referenced to TMS.

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (C1) | 168.5 |

| CH-Br (C2) | 52.1 |

| CH₂ (C3) | 40.3 |

| CH₂-Br (C4) | 35.8 |

| H on C2 | 4.85 |

| H on C3 | 2.50 - 2.70 |

| H on C4 | 3.80 |

Advanced Analytical Methodologies for 2,4 Dibromobutanoyl Bromide Analysis

Chromatographic Techniques for Separation and Detection

Chromatography is fundamental to the analysis of 2,4-dibromobutanoyl bromide, providing the necessary separation from impurities, starting materials, and byproducts. The choice between liquid and gas chromatography is primarily dictated by the compound's volatility, thermal stability, and the analytical objective.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of acyl halides, though their reactivity often requires a specialized approach. Direct analysis of reactive compounds like this compound can be challenging. Therefore, a common strategy involves chemical derivatization to convert the acyl bromide into a more stable and easily detectable derivative. google.com

For instance, acyl chlorides can be derivatized using nitrophenylhydrazine (B1144169) reagents. This reaction, occurring at room temperature, yields a product with strong absorption in the ultraviolet-visible (UV-Vis) region, making it highly suitable for detection with a Diode-Array Detector (DAD). google.com This principle can be extended to this compound. The derivatization step effectively circumvents interference from other components in the sample matrix and enhances both specificity and sensitivity. google.com Reversed-phase HPLC is typically employed for the separation of these derivatives. google.com

Method development for alkyl acyl chlorides has also utilized derivatization to increase the retention of the target compound and its isomers on the HPLC column, which in turn strengthens the UV absorption signal for detection. google.com Chiral HPLC methods, using polysaccharide-coated chiral columns, have been developed for separating enantiomers of acyl chloride compounds, a technique that could be applicable if chiral centers are present or introduced. google.com

Table 1: Illustrative HPLC-DAD Conditions for Acyl Halide Analysis (Post-Derivatization)

| Parameter | Condition | Reference |

|---|---|---|

| Chromatograph | Shimadzu LC 20AT with DAD Detector | google.com |

| Column | Diamonsil C18 (250mm x 4.6mm, 5µm) | google.com |

| Mobile Phase | Gradient of Acetonitrile (A) and 0.1% Phosphoric Acid (B) | google.com |

| Flow Rate | 1.0 mL/min | google.com |

| Column Temperature | 30°C | google.com |

| Detection Wavelength | 395 nm (for nitrophenylhydrazine derivative) | google.com |

| Injection Volume | 20 µL | google.com |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable halogenated organic compounds. chromatographyonline.com Given the boiling point of this compound (120-125 °C at 20 Torr), GC is a suitable method for its analysis. The selection of the column and detector is critical for achieving the desired separation and sensitivity.

For the analysis of brominated compounds, nonpolar capillary columns such as those with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., TR-5MS or DB-5MS) are commonly used. thermofisher.commdpi.com These columns separate compounds based on their boiling points and degree of bromination. thermofisher.com

Various detectors can be coupled with GC for the analysis of halogenated compounds. A Flame Ionization Detector (FID) offers general-purpose utility, while an Electron Capture Detector (ECD) provides higher sensitivity for electrophilic compounds like organohalogens. mdpi.com However, for unambiguous identification and quantification, a Mass Spectrometer (MS) is the detector of choice. thermofisher.commdpi.com High-resolution GC/MS (HRGC/MS) is considered the most efficient analysis technique for many halogenated compounds, providing high precision and selectivity. thermofisher.com

Table 2: Typical GC Parameters for Brominated Compound Analysis

| Parameter | Condition | Reference |

|---|---|---|

| GC System | Agilent 7890B GC or Thermo Scientific TRACE GC Ultra | thermofisher.commdpi.com |

| Column | J&W VF5-ms (30 m x 250 µm I.D. x 0.25 µm) or TRACE TR-5MS (15 m x 0.25 mm, 0.1 µm) | thermofisher.commdpi.com |

| Carrier Gas | Helium or Hydrogen | thermofisher.commdpi.com |

| Injector Temperature | 280 °C | thermofisher.com |

| Oven Program | Initial 60-120°C, ramped to 320-330°C | thermofisher.commdpi.com |

| Detector | Mass Spectrometer (MS), Flame Ionization Detector (FID), or Electron Capture Detector (ECD) | mdpi.com |

Hyphenated Mass Spectrometry Techniques (LC-MS, TIMS-MS)

Hyphenated mass spectrometry techniques, which couple a separation method with mass analysis, provide unparalleled sensitivity and specificity for the analysis of complex samples.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone of modern analytical chemistry. For compounds like this compound, which may undergo derivatization for HPLC analysis, LC-MS can be used to analyze the resulting derivatives. longdom.org Techniques like electrospray ionization (ESI) are commonly used. longdom.org LC-MS/MS methods, using triple quadrupole mass spectrometers, offer exceptional sensitivity and selectivity through Multiple Reaction Monitoring (MRM), allowing for quantification at parts-per-trillion (ppt) levels for some halogenated herbicides. hpst.cz

Trapped Ion Mobility Spectrometry-Mass Spectrometry (TIMS-MS), often coupled with GC, adds another dimension of separation. uliege.be This technique separates ions not only by their mass-to-charge ratio (m/z) but also by their size, shape, and charge (collisional cross-section). This is particularly useful for separating isomeric and isobaric compounds that may co-elute from the GC column, a common challenge in the analysis of complex halogenated compound mixtures. uliege.be For example, GC-APCI-TIMS-TOFMS (Gas Chromatography-Atmospheric Pressure Chemical Ionization-Trapped Ion Mobility Spectrometry-Time of Flight Mass Spectrometry) has been used to resolve co-eluting isomers in mixtures of halogenated pollutants. uliege.be

Ion Chromatography for Halide Detection

Ion Chromatography (IC) is the established method for the determination of anions, including bromide. researchgate.net While it does not directly measure the parent molecule this compound, it is an essential technique for quantifying its total bromide content after a sample preparation step like combustion. This approach is used to determine sum parameters, such as Adsorbable Organically Bound Bromine (AOBr). metrohm.com

In this method, the organic sample is first combusted, converting the organically bound bromine into hydrogen bromide (HBr), which is then trapped in an absorption solution. metrohm.com The resulting solution, containing bromide ions (Br⁻), is then injected into the ion chromatograph. metrohm.com The bromide is separated from other anions on an anion-exchange column and quantified using a conductivity detector. researchgate.netmetrohm.com The sensitivity of this method can be very high, with detection limits for bromide as low as 0.01 mg/L. usgs.gov

Table 3: Example Ion Chromatography System for Bromide Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Technique | Combustion Ion Chromatography (CIC) | metrohm.com |

| Column | High-capacity anion-exchange column (e.g., Dionex IonPac AS23) | thermofisher.com |

| Eluent | Sodium Carbonate / Sodium Bicarbonate solution | thermofisher.com |

| Detection | Suppressed Conductivity Detector | metrohm.comthermofisher.com |

| Application | Quantification of total bromide content after sample combustion | metrohm.com |

Challenges and Future Research Directions for 2,4 Dibromobutanoyl Bromide

Development of Sustainable Synthetic Routes

The traditional synthesis of related α,γ-dihalobutanoyl halides often involves reagents that are hazardous and generate significant waste, such as molecular bromine and phosphorus halides. A primary challenge is the development of greener, safer, and more sustainable methods for the production of 2,4-dibromobutanoyl bromide.

Future research should focus on alternatives to hazardous brominating agents. nih.gov One promising avenue is the use of in situ bromine generation in continuous flow systems. nih.gov Such protocols can generate molecular bromine or potassium hypobromite (B1234621) (KOBr) by reacting an oxidant like sodium hypochlorite (B82951) (NaOCl) with hydrobromic acid (HBr) or potassium bromide (KBr), respectively. nih.gov This approach avoids the storage and handling of highly toxic and reactive bulk bromine, significantly enhancing process safety. nih.gov

Further green chemistry approaches could involve peroxide-bromide halogenation methods, which utilize reagents like hydrogen peroxide in conjunction with bromide salts, offering a more environmentally benign pathway. nih.gov The exploration of solvent-free synthesis conditions also presents a compelling direction, which could simplify product purification and reduce environmental impact. researchgate.net These modern methods promise to improve the safety profile and sustainability of this compound synthesis, making it more accessible for both academic and industrial applications. nih.govresearchgate.net

Exploration of Novel Reaction Pathways and Catalytic Systems

The synthetic potential of this compound is largely untapped, particularly in the context of modern catalytic transformations. The molecule's three reactive sites—the acyl bromide, the α-bromo position, and the γ-bromo position—offer opportunities for selective functionalization, but also present a significant challenge in controlling chemo- and regioselectivity.

Future research will likely focus on leveraging advanced catalytic systems to unlock new reaction pathways. Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, could enable selective arylation at one of the C-Br positions, although controlling selectivity between the C2 and C4 positions remains a key challenge that may require specifically designed catalyst systems. consensus.appresearchgate.net Molybdenum-catalyzed allylic substitution reactions represent another area of potential, offering pathways to construct new carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net

Furthermore, the development of organocatalytic systems could enable enantioselective reactions. For instance, primary aminothiourea derivatives have been shown to catalyze enantioselective alkylations via an SN1 pathway by binding to the bromide anion, a mechanism that could potentially be adapted for stereoselective functionalization of the α-position of this compound. nih.gov Electrocatalytic methods, which offer a green and efficient alternative for halogenation and other transformations, could also be explored to mediate novel reactions of this substrate. rsc.org The systematic investigation of these catalytic approaches is crucial for transforming this compound from a simple halogenated compound into a versatile and predictable synthetic building block.

| Catalytic System | Potential Reaction Type | Key Challenge/Research Focus | Reference |

|---|---|---|---|

| Palladium Complexes (e.g., Pd(PPh3)4) | Suzuki, Sonogashira, or Stille Cross-Coupling | Achieving regioselectivity between C2-Br and C4-Br positions. | consensus.appresearchgate.net |

| Molybdenum Complexes (e.g., Mo(CO)6) | Allylic Amination/Substitution | Exploring reactivity at the α- and γ-positions for C-N bond formation. | nih.govorganic-chemistry.org |

| Organocatalysts (e.g., Aminothioureas) | Enantioselective α-Alkylation | Developing stereoselective functionalization at the C2 chiral center. | nih.gov |

| Electrocatalysis | Reductive or Oxidative Transformations | Investigating novel C-C or C-heteroatom bond formations under electrochemical conditions. | rsc.org |

| Copper/N-Heterocyclic Carbene Catalysts | Cross-Coupling and Cyclization | Facilitating intramolecular reactions to form cyclic structures. | researchgate.net |

Expansion of Synthetic Utility in Target-Oriented Synthesis

While this compound is recognized as an intermediate in organic synthesis, its application in the construction of complex, biologically active molecules is not yet widely established. A significant future direction is to demonstrate and expand its utility as a key building block in target-oriented synthesis (TOS), particularly for natural products and pharmaceuticals. nih.govbeilstein-journals.org

A notable example of a related compound's utility is the use of 3,4-dibromobutanoyl chloride in the total synthesis of (±)-desmethyldiaportinol, a cytotoxic metabolite. researchgate.net This demonstrates the potential of such dibrominated acyl halides to serve as precursors for intricate molecular architectures. researchgate.net Researchers can draw inspiration from this to apply this compound to the synthesis of other complex natural products, especially those containing brominated moieties or requiring a four-carbon chain for their core structure. nih.govnih.govresearchgate.net

Beyond traditional TOS, this compound is an ideal substrate for Diversity-Oriented Synthesis (DOS). cam.ac.ukbrandon-russell.com Its multiple reactive handles can be exploited in branching reaction pathways to rapidly generate a wide array of structurally diverse molecular scaffolds from a common starting material. cam.ac.ukmdpi.com This strategy is highly valuable in drug discovery for creating libraries of novel compounds to screen for biological activity. nih.govmdpi.com The challenge lies in designing synthetic sequences that selectively address each reactive site to maximize the structural diversity of the resulting product library. brandon-russell.com

Integration of Advanced Characterization and Computational Modeling

To fully harness the synthetic potential of this compound, a deeper mechanistic understanding of its reactions is necessary. The integration of advanced analytical techniques and computational chemistry is a critical future direction to achieve this.

While standard techniques provide basic structural information, the complexity of products derived from this trifunctional reagent necessitates more advanced characterization. Techniques such as 2D NMR spectroscopy will be essential for unambiguously assigning the structure of regio- and stereoisomers formed in catalytic reactions. For solid products, single-crystal X-ray diffraction will be invaluable for confirming absolute and relative stereochemistry, as has been done for complex products from related reactions. beilstein-journals.org In-situ reaction monitoring using spectroscopic methods can provide real-time kinetic and mechanistic data, shedding light on reaction intermediates and transition states.

Computational modeling, particularly Density Functional Theory (DFT), offers a powerful tool to predict and rationalize the compound's reactivity. consensus.app DFT studies can be employed to calculate the activation energies for competing reaction pathways, thereby predicting the likely outcome of a reaction under specific catalytic conditions. consensus.app This predictive power can guide experimental design, minimizing trial-and-error experimentation and accelerating the discovery of novel and selective transformations. Modeling can help elucidate the roles of catalysts and ligands in controlling regioselectivity between the C2 and C4 positions, a fundamental challenge in the chemistry of this compound. researchgate.net

Q & A

Basic Research Questions

Q. What are the critical laboratory safety protocols for handling 2,4-dibromobutanoyl bromide, and how can degradation during storage be minimized?

- Methodological Answer :

- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact. Immediate first aid for exposure includes rinsing with water (15+ minutes for eyes) and seeking medical attention .

- Storage : Store in airtight, light-resistant containers at 2–8°C. Monitor for degradation (e.g., color changes, gas formation) and avoid long-term storage. Degradation products may include HBr or reactive intermediates, altering reactivity .

Q. Which analytical techniques are most reliable for verifying the purity and structural integrity of this compound?

- Methodological Answer :

- GC/MS : Quantify purity (>98% as per industry standards) and detect volatile impurities .

- NMR Spectroscopy : Confirm structure via characteristic peaks (e.g., δ 3.8–4.2 ppm for CH₂Br groups, δ 1.6–2.0 ppm for butanoyl backbone) .

- Elemental Analysis : Validate Br content (theoretical ~63.2% Br by mass) .

Q. What synthetic routes are commonly employed for small-scale preparation of this compound?

- Methodological Answer :

- Bromination of Butanoyl Chloride : React butanoyl chloride with PBr₃ or HBr in anhydrous conditions. Optimize stoichiometry (1:2 molar ratio for dibromination) and monitor via TLC .

- Safety Note : Exothermic reactions require controlled temperature (0–5°C) to prevent runaway bromination .

Advanced Research Questions

Q. How can researchers resolve yield inconsistencies when using alternative brominating agents (e.g., NBS vs. PBr₃) for synthesizing this compound?

- Methodological Answer :

- Reagent Selectivity : NBS favors allylic bromination, while PBr₃ is better for acyl bromides. Use kinetic studies (e.g., in situ IR) to identify intermediate formation .

- Solvent Effects : Polar aprotic solvents (e.g., DCM) enhance electrophilic bromination efficiency compared to ethers .

Q. What mechanistic insights explain the regioselectivity of bromination in this compound synthesis?

- Methodological Answer :

- Electrophilic Attack : The butanoyl carbonyl group directs Br⁺ to the α- and γ-positions due to resonance stabilization of the intermediate carbocation .

- Steric Effects : Steric hindrance at the β-position reduces bromination likelihood, favoring 2,4-substitution .

Q. What strategies mitigate impurity formation (e.g., mono-brominated byproducts) during large-scale synthesis?

- Methodological Answer :

- Stepwise Bromination : Introduce Br₂ sequentially at 0°C (first at α-position) and 25°C (γ-position) to minimize over-bromination .

- Chromatographic Purification : Use flash chromatography (hexane:EtOAc 9:1) to isolate dibrominated product from mono-brominated contaminants .

Q. How does this compound participate in cross-coupling reactions, and what catalytic systems optimize its utility?

- Methodological Answer :

- Suzuki-Miyaura Coupling : Pd(PPh₃)₄ catalyzes aryl boronic acid coupling at the γ-Br site. The α-Br remains inert under mild conditions (60°C, K₂CO₃) .

- Nucleophilic Substitution : React with amines (e.g., pyrrolidine) in THF to generate amide derivatives for pharmaceutical intermediates .

Q. What experimental approaches assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Kinetic Studies : Use HPLC to track degradation rates at pH 2–12. Hydrolysis accelerates above pH 7, yielding 2,4-dibromobutanoic acid .

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (~120°C) to guide reaction design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.